molecular formula C14H13N B6068950 3-methyl-4-(2-phenylvinyl)pyridine

3-methyl-4-(2-phenylvinyl)pyridine

Cat. No. B6068950
M. Wt: 195.26 g/mol
InChI Key: YGRDOWVSTTUUHR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-(2-phenylvinyl)pyridine, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a highly toxic and selective inhibitor of the mitochondrial complex I, which is a critical component of the electron transport chain. The inhibition of complex I by MPP+ leads to a decrease in ATP production and an increase in reactive oxygen species, which can have significant effects on cellular metabolism and function.

Mechanism of Action

3-methyl-4-(2-phenylvinyl)pyridine+ selectively inhibits complex I of the electron transport chain, which leads to a decrease in ATP production and an increase in reactive oxygen species. The inhibition of complex I by 3-methyl-4-(2-phenylvinyl)pyridine+ is due to its structural similarity to the endogenous substrate, NADH. 3-methyl-4-(2-phenylvinyl)pyridine+ competitively binds to the active site of complex I and prevents the transfer of electrons to ubiquinone, which is the next component of the electron transport chain. This results in a buildup of electrons in the electron transport chain and a decrease in the proton gradient across the mitochondrial membrane, which ultimately leads to a decrease in ATP production.
Biochemical and Physiological Effects:
The inhibition of complex I by 3-methyl-4-(2-phenylvinyl)pyridine+ has significant effects on cellular metabolism and function. The decrease in ATP production can lead to a decrease in cellular energy levels and impaired cellular function. The increase in reactive oxygen species can also have detrimental effects on cellular function by damaging cellular components, such as proteins, lipids, and DNA. Additionally, the selective targeting of dopaminergic neurons by 3-methyl-4-(2-phenylvinyl)pyridine+ can lead to Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

3-methyl-4-(2-phenylvinyl)pyridine+ has several advantages for use in lab experiments. It is a highly selective inhibitor of complex I, which allows for the specific study of complex I dysfunction without affecting other components of the electron transport chain. Additionally, 3-methyl-4-(2-phenylvinyl)pyridine+ has been extensively studied and characterized, which allows for the reproducible and reliable results. However, the toxicity of 3-methyl-4-(2-phenylvinyl)pyridine+ can also be a limitation for lab experiments. The use of 3-methyl-4-(2-phenylvinyl)pyridine+ requires careful handling and disposal to prevent exposure to researchers and the environment.

Future Directions

There are several future directions for the study of 3-methyl-4-(2-phenylvinyl)pyridine+. One area of research is the development of new therapeutic strategies for mitochondrial diseases. The selective inhibition of complex I by 3-methyl-4-(2-phenylvinyl)pyridine+ can be used to identify new drug targets for the treatment of mitochondrial diseases. Another area of research is the study of the effects of 3-methyl-4-(2-phenylvinyl)pyridine+ on cellular metabolism and function. The inhibition of complex I by 3-methyl-4-(2-phenylvinyl)pyridine+ can be used to study the role of mitochondrial dysfunction in the development of neurodegenerative diseases. Finally, the development of new inhibitors of complex I that are less toxic than 3-methyl-4-(2-phenylvinyl)pyridine+ is an area of research that could have significant implications for the treatment of mitochondrial diseases.

Synthesis Methods

The synthesis of 3-methyl-4-(2-phenylvinyl)pyridine+ is a multi-step process that involves the reaction of 3-methylpyridine with acrylonitrile to form 3-cyano-4-methylpyridine. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form 3-cyano-4-(2-phenylvinyl)pyridine. Finally, the cyano group is reduced to a primary amine using sodium borohydride to form 3-methyl-4-(2-phenylvinyl)pyridine.

Scientific Research Applications

3-methyl-4-(2-phenylvinyl)pyridine+ has been used extensively in scientific research to study the effects of mitochondrial dysfunction on cellular metabolism and function. This compound has been shown to induce Parkinson's disease-like symptoms in animal models by selectively targeting dopaminergic neurons in the substantia nigra. 3-methyl-4-(2-phenylvinyl)pyridine+ has also been used to study the role of complex I dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, 3-methyl-4-(2-phenylvinyl)pyridine+ has been used to study the effects of oxidative stress on cellular function and to develop new therapeutic strategies for mitochondrial diseases.

properties

IUPAC Name

3-methyl-4-[(E)-2-phenylethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-11-15-10-9-14(12)8-7-13-5-3-2-4-6-13/h2-11H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRDOWVSTTUUHR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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